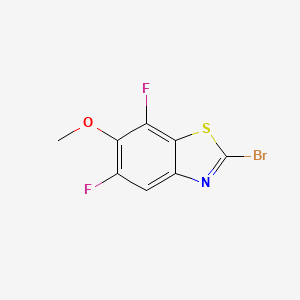

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

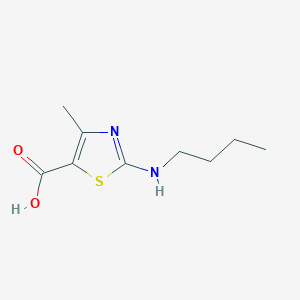

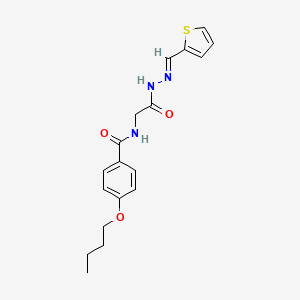

“2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole” is a chemical compound with the CAS Number: 1629896-94-1 . It has a molecular weight of 280.09 and is typically in powder form .

Synthesis Analysis

The synthesis of benzothiazoles, which includes “this compound”, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 280.09 .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

- Benzothiazole derivatives, including those with methoxy groups, are noted for their stability and reactivity in organic synthesis. Such compounds can be transformed into primary nitrosoamines in weakly alkaline media, showcasing their potential in synthesizing heterocyclic structures (Shaburov, Vasil’eva, & El'tsov, 1974).

Imaging Probe Development

- 2-Arylbenzothiazoles, including methoxy analogues, have been synthesized for in vivo imaging of β-amyloid plaques, demonstrating their application in positron emission tomography (PET) imaging to support Alzheimer's disease research (Alagille, Baldwin, & Tamagnan, 2005).

Metal-Free Organic Transformations

- A study describes the formation of 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal-free conditions. This highlights the compound's utility in sustainable chemical synthesis practices, with various functional groups being well-tolerated in the reaction (Liao et al., 2012).

Fluorescent Probe Sensing

- Benzothiazole derivatives have been applied in fluorescent probes for sensing pH changes and metal cations, indicating their potential in chemical sensing and environmental monitoring (Tanaka et al., 2001).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It’s worth noting that benzothiazole derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the benzothiazole compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Benzothiadiazole derivatives are known to be used in the synthesis of light-emitting diodes and conducting polymers for organic electronics , suggesting that they may interact with electron transport pathways.

Result of Action

It’s known that extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors, introducing better electron affinity and further lowering the band gap of the semiconducting materials .

Action Environment

It’s known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

2-bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NOS/c1-13-6-3(10)2-4-7(5(6)11)14-8(9)12-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFLOTWUQJHPRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1F)SC(=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)

![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)

![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)

![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)